3-{[(4-methoxyphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide
Overview
Description
3-{[(4-methoxyphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a methoxyphenyl group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-methoxyphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-methoxyphenylacetyl chloride, which is then reacted with an amine to form the corresponding amide. The tetrahydrofuran-2-ylmethylamine is then introduced to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-methoxyphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{[(4-methoxyphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{[(4-methoxyphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or activator. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylacetamide: Shares the methoxyphenyl group but lacks the tetrahydrofuran moiety.
N-(tetrahydrofuran-2-ylmethyl)benzamide: Contains the tetrahydrofuran moiety but lacks the methoxyphenyl group.
Uniqueness
3-{[(4-methoxyphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
3-[[2-(4-methoxyphenyl)acetyl]amino]-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-9-7-15(8-10-18)12-20(24)23-17-5-2-4-16(13-17)21(25)22-14-19-6-3-11-27-19/h2,4-5,7-10,13,19H,3,6,11-12,14H2,1H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGQBOBHZYYWRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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